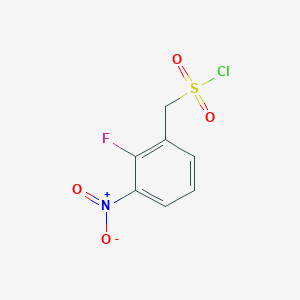

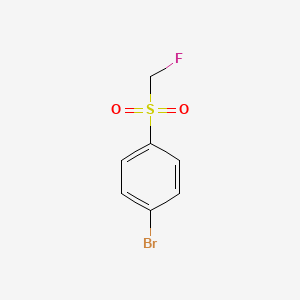

![molecular formula C25H21N5O3S B2476973 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 892291-74-6](/img/structure/B2476973.png)

2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound is a heterocyclic molecule with a complex structure.

- It contains a thiadiazole ring fused with a quinazoline ring.

- The presence of benzylamino and methoxybenzyl groups suggests potential pharmacological activity.

Synthesis Analysis

- The synthesis likely involves reactions between starting materials such as N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one.

- Further steps may include hydrazine derivatives and hydrazonoyl chloride reactions.

Molecular Structure Analysis

- The compound’s molecular formula is C~24~H~20~N~6~O~4~S.

- The molecular weight is approximately 488.52 g/mol.

Chemical Reactions Analysis

- The compound may undergo various reactions, including cyclization, substitution, and condensation reactions.

- Detailed mechanisms would require further investigation.

Physical And Chemical Properties Analysis

- Solubility, melting point, and stability data are not available.

- Experimental characterization (NMR, IR, MS) would provide more insights.

Scientific Research Applications

Synthesis and Derivative Formation

Research on quinazoline derivatives, such as the compound , primarily focuses on their synthesis and the formation of various derivatives. For example, Ivachtchenko et al. (2002) synthesized new benzimidazo[1,2-c]quinazoline-6(5H)-thiones, indicating a broader exploration in the quinazoline category for potential drug precursors (Ivachtchenko, Kovalenko, & Drushlyak, 2002). Similarly, Archana et al. (2002) synthesized a series of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, showcasing the diversity in quinazoline synthesis and their potential applications (Archana, Srivastava, & Kumar, 2002).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor properties of quinazoline derivatives. Gupta and Chaudhary (2012) investigated the antimicrobial activities of thiazolo and thiazino benzo[h]quinazolines, highlighting their promising antimicrobial properties (Gupta & Chaudhary, 2012). Wu and Zhang (2016) assessed the antitumor activities of substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones on human cancer cell lines, indicating their potential as cytotoxic agents (Wu & Zhang, 2016).

Antibacterial Evaluation

The antibacterial properties of quinazoline derivatives have also been a subject of interest. Gineinah (2001) synthesized a series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, demonstrating their potency as antibacterial agents (Gineinah, 2001). This suggests a potential role for quinazoline derivatives in combating bacterial infections.

Pharmaceutical Development

The synthesis and evaluation of quinazoline derivatives are integral to pharmaceutical development. Hanusek et al. (2001) explored the synthesis of substituted 2-benzoylaminothiobenzamides and their ring closure to quinazoline-4-thiones, contributing to the understanding of quinazoline chemistry in drug development (Hanusek, Hejtmánková, Kubicová, & Sedlák, 2001).

Safety And Hazards

- No specific safety information is provided.

- Standard safety precautions should be followed during handling and experimentation.

Future Directions

- Investigate the compound’s biological activity against specific targets (e.g., cancer cells).

- Optimize synthesis routes for improved yield and scalability.

- Explore potential applications in drug development.

Please note that additional research and experimental data are necessary to fully understand this compound’s properties and potential applications. 🌟

properties

IUPAC Name |

2-(benzylamino)-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3S/c1-33-19-10-7-17(8-11-19)14-26-22(31)18-9-12-20-21(13-18)28-25-30(23(20)32)29-24(34-25)27-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,26,31)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPKKAHJHFPFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

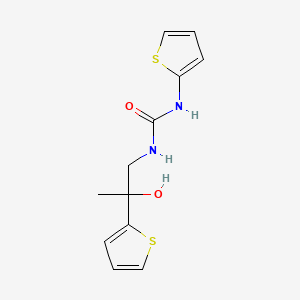

![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)

![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)

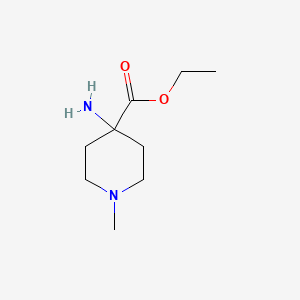

![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)

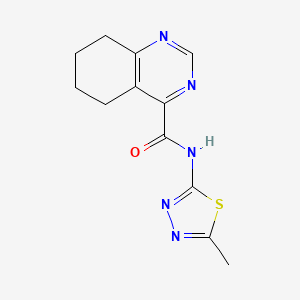

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)